Prosapogenin G

Descripción general

Descripción

Prosapogenin G is a triterpenoid saponin, a class of natural products known for their diverse biological activities. These compounds are typically derived from plants and are characterized by their glycosylated triterpene or steroidal core structures. This compound, in particular, has garnered attention for its potential therapeutic applications and its role as a precursor in the synthesis of other bioactive saponins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Prosapogenin G can be synthesized through enzymatic hydrolysis of ginsenosides, which are major saponins found in the roots of Panax ginseng. A lactase preparation from Penicillium sp. has been shown to hydrolyze ginsenosides Re and Rg1 to produce 20(S)-ginsenoside Rh1, a minor saponin . This enzymatic method is highly efficient and offers a clean alternative to traditional chemical synthesis.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification of saponin-rich extracts from plants such as Quillaja saponaria. Basic hydrolysis and chromatographic purification are commonly employed to isolate the branched trisaccharide–triterpene conjugate, which is a key intermediate in the production of this compound .

Análisis De Reacciones Químicas

Types of Reactions

Prosapogenin G undergoes various chemical reactions, including hydrolysis, glycosylation, and oxidation. These reactions are essential for modifying the compound to enhance its biological activity or to produce derivatives with specific properties.

Common Reagents and Conditions

Hydrolysis: Basic hydrolysis using alkaline conditions is commonly used to break down complex saponins into simpler prosapogenins.

Major Products Formed

The major products formed from these reactions include various glycosylated derivatives of this compound, which can exhibit enhanced or altered biological activities compared to the parent compound .

Aplicaciones Científicas De Investigación

Biological Activities

Prosapogenin G exhibits a range of biological effects, including:

- Anti-inflammatory Effects : It has been shown to reduce inflammation in various cellular models.

- Anticancer Properties : The compound induces apoptosis in cancer cells by inhibiting the STAT3 signaling pathway, which is crucial for cell proliferation and survival.

- Immunomodulatory Effects : this compound influences immune responses, particularly in macrophage polarization towards M2, enhancing the immune response without significant cytotoxicity .

Medicinal Chemistry

This compound serves as a precursor for synthesizing other bioactive saponins and glycosides. Its derivatives are valuable in developing new therapeutic agents due to their diverse biological activities.

Cancer Therapy

Research has focused on the potential use of this compound in cancer treatment:

- Case Study : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines by inducing apoptosis through the inhibition of the STAT3 pathway. This finding suggests its potential as a therapeutic agent against cancers such as cervical and liver carcinoma .

Natural Health Products

Due to its beneficial health effects, this compound is utilized in producing natural health products and dietary supplements. Its anti-inflammatory and immunomodulatory properties make it an attractive candidate for enhancing overall health.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of Prosapogenin G involves its interaction with various molecular targets and pathways. One of the key pathways is the inhibition of the STAT3 signaling pathway, which is known to play a crucial role in cancer cell proliferation and survival . By blocking this pathway, this compound induces apoptosis and inhibits the growth of cancer cells. Additionally, the compound modulates glycometabolism-related genes, further contributing to its anticancer effects .

Comparación Con Compuestos Similares

Prosapogenin G is unique among triterpenoid saponins due to its specific glycosylation pattern and biological activities. Similar compounds include:

Ginsenoside Rh1: Another triterpenoid saponin derived from ginsenosides, known for its anti-inflammatory and anticancer properties.

This compound stands out due to its relatively low toxicity and high efficiency in inducing apoptosis in cancer cells, making it a promising candidate for further therapeutic development .

Propiedades

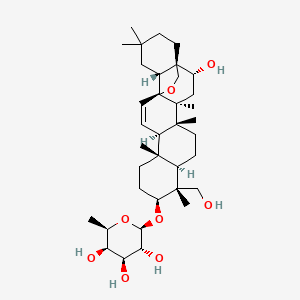

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[[(1S,2R,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O8/c1-20-26(39)27(40)28(41)29(43-20)44-25-10-11-31(4)21(32(25,5)18-37)8-12-33(6)22(31)9-13-36-23-16-30(2,3)14-15-35(23,19-42-36)24(38)17-34(33,36)7/h9,13,20-29,37-41H,8,10-12,14-19H2,1-7H3/t20-,21-,22-,23-,24-,25+,26+,27+,28-,29+,31+,32+,33-,34+,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSVJIGMYVWUJL-PSLKBDIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the metabolic pathways of Prosaikogenin G?

A: Prosaikogenin G is a metabolite of Saikosaponin D, formed in the gastrointestinal tract. In rat liver microsomes, Prosaikogenin G undergoes further metabolism primarily through hydroxylation and carboxylation reactions on its aglycone moiety. [] These metabolic reactions lead to the formation of various metabolites. For a detailed metabolic pathway, refer to the study by [Liu et al. (2015)][2].

Q2: How does the structure of Prosaikogenin G relate to its hemolytic activity?

A: Prosaikogenin G, possessing an alpha-hydroxyl function at the C16 position, exhibits strong hemolytic activity. [] This is similar to its precursor, Saikosaponin D. Interestingly, compounds with a beta-hydroxyl function at C16, like Prosaikogenin F and Saikosaponin A, demonstrate weaker hemolytic activity. This suggests that the stereochemistry at the C16 position significantly influences the hemolytic potential of these compounds. [] Additionally, the adsorbability of these compounds onto red blood cell membranes correlates with their hemolytic activity. []

Q3: Can Prosaikogenin G induce corticosterone secretion?

A: While Prosaikogenin G itself shows slight corticosterone secretion-inducing activity, its precursor, Saikosaponin D, and its further metabolite, Saikogenin G, exhibit much stronger activities. [] This highlights the importance of the sugar moiety for this specific biological activity. Interestingly, gastric metabolites of Saikosaponin D and their downstream intestinal metabolites do not demonstrate this effect, emphasizing the specific structural requirements for inducing corticosterone secretion. []

Q4: How can Prosaikogenin G be produced in larger quantities?

A: Prosaikogenin G, along with its precursor Saikogenin G, can be efficiently produced through enzymatic hydrolysis of Saikosaponin D. [] Recombinant β-glycosidases, such as BglPm and BglLk derived from Paenibacillus mucilaginosus and Lactobacillus koreensis respectively, show high activity in cleaving glycosidic bonds in saikosaponins. [] This enzymatic approach offers a promising avenue for large-scale production of Prosaikogenin G and other valuable saikosaponin metabolites for further research and potential applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.